molecular formula C8H11N3O B1450482 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole CAS No. 1785609-82-6

3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole

Cat. No. B1450482
CAS RN: 1785609-82-6
M. Wt: 165.19 g/mol
InChI Key: UCBUWUREJMDQNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole” are not available, azetidines can be synthesized through various methods. For example, one study describes the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .


Chemical Reactions Analysis

The chemical reactions involving azetidines can vary widely depending on the specific compound and reaction conditions . Without more specific information on “3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole”, it’s difficult to provide a detailed analysis of its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary depending on their specific structure . Without more specific information on “3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole”, it’s difficult to provide a detailed analysis of its properties.

Scientific Research Applications

Cardiovascular Activity

Research on Indole derivatives incorporating oxadiazole, azetidinone, and thiazolidinone moieties has shown potential cardiovascular activity. Studies reveal that specific compounds within this category exhibit effects on blood pressure, heart rate, and cardiovascular responses, suggesting a peripheral site of action (Singh, Aggarwal, & Singh, 2014).

Biological Roles and Synthetic Methods

Oxadiazoles are recognized for their significant role in medicinal chemistry, offering a variety of biological activities. Innovative methods for synthesizing 1,3,4-oxadiazole derivatives have been developed, highlighting their therapeutic potential against numerous diseases. This encompasses a broad range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects (Nayak & Poojary, 2019).

Diverse Pharmacological Activities

The pharmacological landscape of 1,3,4-oxadiazole compounds is extensive, demonstrating a wide spectrum of activities such as antimicrobial, antitumor, anticonvulsant, and anti-inflammatory effects. Their capacity to interact with various biological targets supports the ongoing development of new derivatives for safer and more effective therapeutic agents (Bala, Kamboj, & Kumar, 2010).

Therapeutic Worth of Oxadiazole Derivatives

The structural feature of 1,3,4-oxadiazoles, particularly their nitrogen atoms, facilitates effective binding with biological systems, eliciting a variety of bioactivities. This research area is vital for medicinal chemistry, aiming to develop compounds with high therapeutic potency across multiple disease categories, including cancer, bacterial infections, and hypertension (Verma et al., 2019).

Synthetic and Pharmacological Progress

Recent advancements in the synthesis and pharmacological evaluation of oxadiazole derivatives have underscored their importance as biologically active units. This includes a range of antibacterial, anti-inflammatory, and anticancer activities, supporting their role in drug discovery and development processes (Wang et al., 2022).

Mechanism of Action

The mechanism of action of azetidines can vary depending on their specific structure and the context in which they are used. For example, some azetidines have been studied for their anticonvulsant and analgesic properties .

Safety and Hazards

The safety and hazards associated with azetidines can vary depending on their specific structure . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

3-(azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-5(1)8-10-7(11-12-8)6-3-9-4-6/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBUWUREJMDQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
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3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
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3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
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3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
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